molecular formula C6H16O4Si B13746413 2,2'-((Dimethylsilylene)bis(oxy))bisethanol CAS No. 27560-48-1

2,2'-((Dimethylsilylene)bis(oxy))bisethanol

Cat. No.: B13746413
CAS No.: 27560-48-1
M. Wt: 180.27 g/mol
InChI Key: VEXAWNUFZZYOCZ-UHFFFAOYSA-N
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Description

2,2'-((Dimethylsilylene)bis(oxy))bisethanol is a silicon-containing glycol derivative characterized by a central dimethylsilylene group (-Si(CH₃)₂-) flanked by two oxyethylene (-O-CH₂CH₂-OH) moieties. This structure confers unique physicochemical properties, including thermal stability and hydrophobicity, making it valuable in applications such as silicone polymer synthesis, surfactants, and specialty solvents. Its synthesis typically involves silane-based coupling reactions, distinct from carbon-based glycols .

Properties

IUPAC Name

2-[2-hydroxyethoxy(dimethyl)silyl]oxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O4Si/c1-11(2,9-5-3-7)10-6-4-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXAWNUFZZYOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(OCCO)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O4Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181963
Record name 2,2'-((Dimethylsilylene)bis(oxy))bisethanol
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Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27560-48-1
Record name Ethanol, 2,2′-[(dimethylsilylene)bis(oxy)]bis-
Source CAS Common Chemistry
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Record name 2,2'-((Dimethylsilylene)bis(oxy))bisethanol
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Record name 2,2'-((Dimethylsilylene)bis(oxy))bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(dimethylsilylene)bis(oxy)]bisethanol
Source European Chemicals Agency (ECHA)
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Record name 2,2'-((DIMETHYLSILYLENE)BIS(OXY))BISETHANOL
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((Dimethylsilylene)bis(oxy))bisethanol typically involves the reaction of dimethylsilyl chloride with ethylene glycol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

In industrial settings, the production of 2,2’-((Dimethylsilylene)bis(oxy))bisethanol may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2’-((Dimethylsilylene)bis(oxy))bisethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane compounds, and various substituted silyl ethers .

Scientific Research Applications

2,2’-((Dimethylsilylene)bis(oxy))bisethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-((Dimethylsilylene)bis(oxy))bisethanol exerts its effects involves the interaction of its silylene group with various molecular targets. The compound can form stable complexes with metal ions and other reactive species, thereby influencing the reactivity and stability of the systems in which it is used. The pathways involved include coordination chemistry and hydrogen bonding interactions .

Comparison with Similar Compounds

Ethylene-Bridged Glycols: Triethylene Glycol (TEG)

Structure: 2,2'-(1,2-Ethanediylbis(oxy))bisethanol (C₆H₁₄O₄). Key Differences:

  • Bridging Group : Ethylene (-CH₂CH₂-) vs. dimethylsilylene (-Si(CH₃)₂-).
  • Molecular Weight : TEG (150.17 g/mol) is lighter than the silicon analog (~196 g/mol estimated), impacting volatility and solubility .
  • Applications : TEG is widely used in cosmetics (e.g., humectant) and as a plasticizer, whereas the silicon variant is preferred in heat-resistant silicones .
  • Safety : TEG is combustible (autoignition temp: 329°C) and has moderate toxicity (skin/eye irritation) . The silicon analog’s toxicity profile is less documented but may differ due to silicon’s lower metabolic reactivity .

Thioether-Bridged Analogs

Example: 2,2'-[1,2-Ethanediylbis(thio)]bisethanol (C₆H₁₄O₂S₂). Key Differences:

  • Bridging Group : Thioether (-S-CH₂CH₂-S-) vs. oxy-silylene.
  • Reactivity : Thioethers exhibit higher nucleophilicity and are prone to oxidation, unlike the stable Si-O bonds in the target compound .
  • Applications : Thioether derivatives are used in vulcanization and pharmaceutical intermediates, whereas silicon-based compounds excel in hydrophobic coatings .

Imine-Bridged Derivatives

Example: 2,2'-(Dodecylimino)bisethanol (C₁₆H₃₅NO₂). Key Differences:

  • Bridging Group : Imine (-NH-) vs. silylene.
  • Solubility : The long alkyl chain in imine derivatives enhances lipid solubility, whereas the silicon compound’s hydrophobicity arises from Si-CH₃ groups .
  • Applications : Imine derivatives serve as corrosion inhibitors or surfactants, contrasting with the silicon compound’s role in polymer crosslinking .

Other Silicon-Containing Glycols

Example : Neopentyl glycol diglycidyl ether (CAS 17557-23-6).
Key Differences :

  • Structure : Contains epoxy groups and a neopentyl backbone vs. the dimethylsilylene core.
  • Reactivity : Epoxy groups enable crosslinking in resins, whereas the target compound’s Si-O bonds enhance thermal stability .

Tabulated Comparison of Key Properties

Compound Bridging Group Molecular Weight (g/mol) Key Applications Safety Profile
2,2'-((Dimethylsilylene)bis(oxy))bisethanol -Si(CH₃)₂- ~196 Silicone polymers, surfactants Limited data; moderate irritation expected
Triethylene Glycol (TEG) -CH₂CH₂- 150.17 Cosmetics, plasticizers Combustible; skin/eye irritant
2,2'-[1,2-Ethanediylbis(thio)]bisethanol -S-CH₂CH₂-S- 182.30 Pharmaceuticals, rubber Oxidative sensitivity
2,2'-(Dodecylimino)bisethanol -NH- (alkyl chain) 273.45 Surfactants, corrosion inhibition Low acute toxicity

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